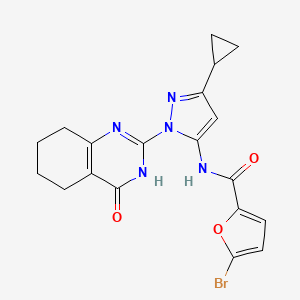

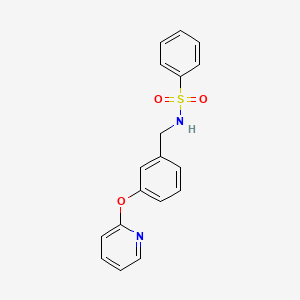

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

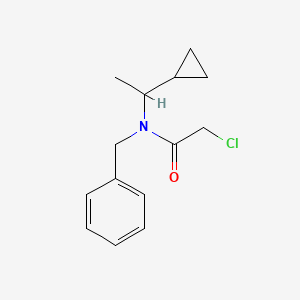

“N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide” is a chemical compound with the CAS Number: 877459-36-4 . It has a molecular weight of 340.4 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of the compound is N-[3-(benzyloxy)-2-pyridinyl]benzenesulfonamide . The InChI code is 1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) .Physical And Chemical Properties Analysis

The compound has a melting point range of 153-158°C .Applications De Recherche Scientifique

Antimicrobial Activity

One notable application of N-pyridin-3-yl-benzenesulfonamide derivatives is their antimicrobial activity. A study by Ijuomah et al. (2022) detailed the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound was synthesized via a one-pot reaction and showed great antimicrobial potential at various concentrations, underscoring its potential as a basis for developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).

Catalytic Applications

In the realm of catalysis, derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide have been explored for their potential in transfer hydrogenation processes. Ruff et al. (2016) synthesized derivatives alongside Cp*IrIIICl complexes for efficient transfer hydrogenation of ketones, diones, and β-ketoesters without the need for dried, degassed substrates, or basic additives. This research highlights the compound's utility in facilitating chemical transformations, making it valuable for synthetic chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Photophysicochemical Properties

The photophysicochemical properties of N-(pyridin-2-yl)benzenesulfonamide derivatives have also been studied, particularly in the context of zinc(II) phthalocyanine complexes. Öncül et al. (2021) synthesized a zinc(II) phthalocyanine derivative with N-(pyridin-2-yl)benzenesulfonamide substituents, investigating its spectroscopic, photophysical, and photochemical properties. The findings suggest promising applications in photocatalysis, leveraging the compound's photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

Furthermore, the anticancer activity of N-(pyridin-2-yl)benzenesulfonamide derivatives has been explored. Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives exhibiting potent in vitro activity against the breast cancer cell line MCF7, with certain compounds displaying higher potency than Doxorubicin, a commonly used chemotherapeutic agent. This research underscores the potential therapeutic applications of these compounds in oncology (Ghorab & Al-Said, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .

Propriétés

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-24(22,17-9-2-1-3-10-17)20-14-15-7-6-8-16(13-15)23-18-11-4-5-12-19-18/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAMQKIBHMBQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)

![N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2994084.png)

![1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2994085.png)

![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)